molecular formula C8H16BrNO3 B6360450 tert-Butyl (3-bromo-2-hydroxypropyl)carbamate CAS No. 636986-05-5

tert-Butyl (3-bromo-2-hydroxypropyl)carbamate

Cat. No.: B6360450
CAS No.: 636986-05-5
M. Wt: 254.12 g/mol
InChI Key: PNABKMJONOAWKY-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-2-hydroxypropyl)carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group, a bromine atom at the 3-position, and a hydroxyl group at the 2-position of the propyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group acts as a protective moiety for amines during multi-step reactions . The bromine substituent enhances its reactivity in nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .

Properties

IUPAC Name

tert-butyl N-(3-bromo-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABKMJONOAWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Base and Solvent Systems

Base selection critically influences reaction efficiency. Cesium carbonate (Cs₂CO₃) outperforms weaker bases like triethylamine (Et₃N) in analogous systems, achieving 85% yield in acetonitrile (CH₃CN) at 100°C. Strong bases promote deprotonation of the hydroxyl group, enhancing nucleophilicity but risking over-alkylation. Solvent polarity also modulates reactivity: polar aprotic solvents (e.g., DMF, CH₃CN) stabilize transition states, while toluene reduces byproduct formation in thermally sensitive reactions.

Hydroxy Group Protection-Deprotection Strategies

The hydroxyl group in 3-bromo-2-hydroxypropyl intermediates necessitates protection to prevent undesired side reactions during carbamate installation. Benzyl ether protection is a common strategy, as demonstrated in the synthesis of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate. After carbamate formation, catalytic hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, regenerating the hydroxyl functionality.

Silyl Ether Protection

Alternative protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, offer compatibility with harsher reaction conditions. In a modified protocol, the hydroxyl group is silylated using TBSCl and imidazole in dichloromethane, followed by carbamate formation and desilylation with tetrabutylammonium fluoride (TBAF). This approach achieves higher functional group tolerance but requires additional purification steps.

Bromination of Hydroxypropylcarbamate Precursors

Post-carbamate bromination provides an alternative route. tert-Butyl (2-hydroxypropyl)carbamate is treated with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane, selectively substituting the hydroxyl group with bromine.

Mechanistic Considerations

Bromination proceeds via a two-step mechanism:

  • Activation : Protonation of the hydroxyl group enhances leaving group ability.

  • Nucleophilic displacement : Bromide ion attacks the adjacent carbon, forming the C-Br bond.

Excess PBr₃ (1.5–2.0 equiv) ensures complete conversion, though reaction quenching with aqueous NaHCO₃ is essential to neutralize residual HBr.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Direct Alkylation35–50K₂CO₃, DMF, 80°CSimplicity, fewer stepsModerate yields, byproduct formation
Cs₂CO₃-Mediated85Cs₂CO₃, CH₃CN, 100°CHigh efficiencyRequires stringent anhydrous conditions
Bromination Post-Carbamate60–75PBr₃, CH₂Cl₂, 0°C to RTSelective brominationHandling corrosive reagents

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
Preliminary studies indicate that tert-Butyl (3-bromo-2-hydroxypropyl)carbamate may exhibit significant biological activity. Compounds of this nature often interact with specific enzymes or receptors, potentially functioning as inhibitors or modulators of various biological pathways. The hydroxy group enhances its ability to form hydrogen bonds, which is crucial for engaging with biological targets.

Potential Therapeutic Applications:

  • Enzyme Inhibition: Research is ongoing to assess how this compound interacts with specific enzymes, which could lead to the development of novel therapeutics targeting diseases linked to these enzymes.
  • Drug Development: Its unique structure may allow it to serve as a scaffold for designing new drugs with improved efficacy and safety profiles.

Organic Synthesis

Synthetic Intermediates:
Due to its structural characteristics, this compound can act as a valuable intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
    These processes are essential for creating compounds used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds:
The compound shares structural similarities with other carbamates, each differing in reactivity and applications. For instance:

Compound NameUnique Features
tert-Butyl (3-hydroxypropyl)carbamateLacks bromo substituent; simpler structure
tert-Butyl N-(2,3-dihydroxypropyl)carbamateContains an additional hydroxyl group
tert-Butyl (2-piperidin-3-ylethyl)carbamateContains a piperidine ring

This table illustrates the diversity within carbamates and highlights the unique reactivity imparted by the bromo group in this compound.

Agricultural Applications

Pesticide Development:
The compound's structural features may also lend themselves to applications in pesticide formulation. Its ability to interact with biological systems could make it effective as a pesticide or herbicide by targeting specific plant or pest enzymes.

Research Studies:
Ongoing research is focused on evaluating the effectiveness of this compound in agricultural settings, particularly its potential as a safer alternative to existing pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-2-hydroxypropyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl (3-bromo-2-hydroxypropyl)carbamate, we compare it with structurally related carbamate derivatives. Key differences lie in substituent groups, reactivity, and synthetic utility.

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents/Functional Groups Key Features Reference
This compound C₈H₁₆BrNO₃ - Boc group
- 3-bromo
- 2-hydroxypropyl
High reactivity due to bromine; hydroxyl enables hydrogen bonding. N/A
tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate C₁₁H₂₀N₂O₂ - Boc group
- Propargylamino (-NH-C≡CH)
Alkyne functionality for click chemistry; used in bioconjugation.
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate C₉H₁₉NO₃ - Boc group
- Methyl group
- 2-hydroxypropyl
Chiral center (S-configuration); methyl group reduces steric hindrance.
tert-Butyl (3-Methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ - Boc group
- Methacrylamide (-NH-CO-C(CH₂)=CH₂)
Polymerizable methacrylamide group; used in hydrogel synthesis.
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate C₁₅H₂₂BrNO₃ - Boc group
- 4-bromobenzyl
- 3-hydroxypropyl
Aromatic bromine enhances π-π stacking; higher molecular weight (344.24 g/mol).

Biological Activity

tert-Butyl (3-bromo-2-hydroxypropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

This compound features a tert-butyl group, a bromo substituent, and a hydroxypropyl moiety. Its molecular formula is C₈H₁₈BrN₁O₃, with a molecular weight of 235.15 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

The mechanism of action of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The bromine and hydroxy groups can modulate the compound's binding affinity and specificity towards these targets, potentially leading to inhibition or activation of various biological pathways.

Enzyme Inhibition

Studies have shown that carbamates can act as enzyme inhibitors. For example, the inhibition of soluble guanylate cyclase by benzydamine analogs suggests that similar compounds may affect enzyme activity through competitive inhibition mechanisms . This opens avenues for exploring this compound in drug design targeting specific enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom is pivotal; it enhances lipophilicity which can improve membrane permeability and bioavailability. A comparative analysis with structurally related compounds reveals that variations in substituents significantly affect biological outcomes:

CompoundStructureBiological Activity
tert-Butyl 3-bromopropylcarbamateBr-C3H7Moderate antibacterial activity
tert-Butyl (3-hydroxypropyl)carbamateOH-C3H7Potentially lower activity due to lack of halogen
tert-Butyl (3-nitropropyl)carbamateNO2-C3H7Increased reactivity; potential for diverse biological interactions

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar carbamate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
  • Enzyme Interaction Studies : Another investigation focused on the interaction between carbamates and human enzymes involved in metabolic pathways. The results demonstrated that certain structural modifications led to increased binding affinities, suggesting that this compound could be a candidate for further exploration in enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-bromo-2-hydroxypropyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a bromohydrin intermediate. A stepwise approach involves:

Epoxide ring-opening : React tert-butyl carbamate with epichlorohydrin or a bromoepoxide under basic conditions (e.g., NaHCO₃) to introduce the bromo and hydroxy groups .

Selective protection : Use Boc anhydride (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with catalytic DMAP to protect the amine group while preserving the hydroxy functionality .

  • Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Adjust stoichiometry to minimize diastereomer formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxy proton (δ ~3.5 ppm, broad). The bromine substituent causes deshielding of adjacent carbons (C-3: δ ~35 ppm) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Example bond parameters from similar compounds:
Bond Angle/DistanceValueReference
C-Br1.93 Å
O-H···O (H-bond)2.68 Å

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling Guidelines :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust using fume hoods .
  • Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis. Electrostatic discharge risks require grounded equipment .

Advanced Research Questions

Q. How can diastereoselectivity challenges during synthesis be addressed?

  • Approach :

Chiral auxiliaries : Introduce a temporary chiral directing group (e.g., Evans oxazolidinones) to control stereochemistry at C-2 .

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack selectivity.

  • Case Study : A 2016 study achieved 85% enantiomeric excess (ee) using (R)-BINOL-derived catalysts .

Q. How can conflicting crystallographic and NMR data be resolved for this compound?

  • Troubleshooting Steps :

Data validation : Cross-check X-ray results (e.g., SHELXL refinement) with variable-temperature NMR to detect dynamic effects (e.g., rotamers) .

DFT calculations : Use Gaussian or ORCA to model preferred conformations and compare with experimental bond angles .

Q. What are the stability limits of this compound under acidic/basic conditions?

  • Stability Profile :

  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs (t½ ~10 min at 25°C).
  • Basic conditions (pH > 9) : Bromide elimination dominates, forming allylic alcohols.
  • Mitigation : Use buffered solutions (pH 6–8) during reactions involving nucleophiles .

Q. How can computational modeling predict reactivity in downstream applications?

  • Workflow :

Molecular dynamics (MD) : Simulate SN2 displacement of bromine with nucleophiles (e.g., amines) using AMBER or GROMACS.

Transition state analysis : Identify steric barriers at C-3 using QM/MM methods (e.g., ONIOM) .

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